molecular formula C11H19N3 B3301188 4-[3-(1H-imidazol-1-yl)propyl]piperidine CAS No. 90747-59-4

4-[3-(1H-imidazol-1-yl)propyl]piperidine

Cat. No.: B3301188
CAS No.: 90747-59-4
M. Wt: 193.29 g/mol
InChI Key: YVGKIZVFJBMQCH-UHFFFAOYSA-N
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Description

4-[3-(1H-imidazol-1-yl)propyl]piperidine is a chemical compound with the molecular formula C11H19N3. It features a piperidine ring substituted with a 3-(1H-imidazol-1-yl)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine typically involves the reaction of piperidine with 3-(1H-imidazol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1H-imidazol-1-yl)propyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-[3-(1H-imidazol-1-yl)propyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(1H-imidazol-1-yl)propyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperidine ring can interact with various receptors, modulating their function. These interactions can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1H-imidazol-1-yl)propyl]piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-imidazol-1-ylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKIZVFJBMQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde (2.12 g, 0.0095M) in dioxane (80 ml) and 2NHCl (11 ml) was refluxed for 51/2 hrs. After the reaction, the solvent was removed, water was added and the solution was basified with 2N NaOH to pH 10 and extracted with CH2Cl2 (3×50 ml). The extracts were concentrated to give an oil (1.55 g, 80%). The dihydrochloride salt of the 4[3-(1H-imidazol-1-yl)propyl]-piperidine which was crystallized from acetone has m.p. 184°-186° C.
Name
4[3-(1H-imidazol-1-yl)propyl]-1-piperidinecarboxaldehyde
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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